6-Ethylchrysene
Overview
Description
6-Ethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex molecular structures and significant chemical stability. While specific research on 6-Ethylchrysene is scarce, insights into its synthesis, structure, and properties can be inferred from studies on similar PAHs and ethylene-based compounds.
Synthesis Analysis
The synthesis of complex organic molecules like 6-Ethylchrysene often involves high-pressure reactions and catalytic processes. Ethylene, the simplest alkene, is a foundational building block in organic synthesis, including the polymerization reactions to produce polyethylene and other complex hydrocarbons. High-pressure infrared studies have shown that ethylene undergoes polymerization reactions under specific conditions, leading to various polyethylene forms (Chelazzi et al., 2005)[https://consensus.app/papers/pressureinduced-polymerization-solid-ethylene-chelazzi/c76f9e933e5653db882b1e90885baa92/?utm_source=chatgpt]. These insights into ethylene's behavior under pressure and catalytic conditions provide a foundational understanding for synthesizing more complex hydrocarbons like 6-Ethylchrysene.
Molecular Structure Analysis
The molecular structure of organic compounds like 6-Ethylchrysene is characterized by their carbon frameworks and functional groups. Studies on ethylene and its derivatives have elucidated the average structures, bond distances, and angles critical for understanding the molecular geometry of PAHs. For example, the average structure of ethylene has been determined through electron diffraction and spectroscopic analysis, providing baseline data on bond lengths and angles (Kuchitsu, 1966)[https://consensus.app/papers/calculation-average-structure-ethylene-kuchitsu/7339be04d15e513da3f5734b4a74616a/?utm_source=chatgpt]. These structural parameters are essential for predicting the molecular geometry and electronic structure of more complex compounds like 6-Ethylchrysene.
Chemical Reactions and Properties
PAHs undergo various chemical reactions, including electrophilic substitution and catalytic hydrogenation. The reactivity of PAHs like 6-Ethylchrysene can be inferred from studies on ethylene and its reactions in the presence of transition metals, which facilitate carbon-carbon bond formation through migratory insertions (Saini et al., 2013)[https://consensus.app/papers/transitionmetalcatalyzed-carboncarbon-bondforming-saini/bd0cf31f2ea05f10a2a7fdafbbf56ef1/?utm_source=chatgpt]. These reactions are crucial for synthesizing complex organic molecules and modifying their structures for specific applications.
Physical Properties Analysis
The physical properties of PAHs, including melting point, solubility, and crystallinity, depend on their molecular structure. While specific data on 6-Ethylchrysene is not available, the physical properties of related compounds can be analyzed through their synthesis and structural characterization. For instance, the synthesis of polyethylene from ethylene under varying conditions results in materials with different densities and crystallinities (Lyons et al., 2012)[https://consensus.app/papers/synthesis-pxylene-ethylene-lyons/d18fff8b8ac751489ef7625d78a743a6/?utm_source=chatgpt], offering insights into the factors that influence the physical properties of PAHs.
Chemical Properties Analysis
The chemical properties of 6-Ethylchrysene, such as reactivity, stability, and functional group transformations, can be deduced from general knowledge of PAH chemistry. Studies on ethylene's role in organic synthesis highlight the versatility of alkenes in forming complex hydrocarbons and the influence of catalytic processes on their chemical behavior (Cao et al., 2012)[https://consensus.app/papers/2126dibenzhydryl4chlorophenyliminoethyl61aryliminoethylpyridylironii-cao/d4c834b3458c521aa0a7c0dac27a0218/?utm_source=chatgpt]. These properties are essential for understanding the reactivity and potential applications of 6-Ethylchrysene in various chemical contexts.
Scientific Research Applications
Reactions with Group 6 Metal Atoms : Studies have shown that group 6 metal atoms react with ethylene, producing insertion and dihydrido products. These become more stable as the oxidation-state complexes decrease down the group 6 column (Cho & Andrews, 2008).
Carcinogenicity Studies : 6-Nitrochrysene has been identified as a potent lung and liver carcinogen in preweanling mice, indicating the importance of this compound in toxicology and cancer research (Delclos et al., 1988).
Induction of Cytochrome P450 1A1 : Research indicates that 6-nitrochrysene (6-NC) induces human CYP1A1 at a transcriptional level in human hepatoma HepG2 cells and lung carcinoma NCI-H322 cells (Chen, Chou & Ueng, 2000).
Surface Science and Catalysis : Ethylene hydrogenation, a model reaction for studying surface science and catalysis, involves ethylchrysene and provides molecular information on crucial chemical reactions (Cremer & Somorjai, 1995).
Mutagenicity Studies : Trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, a major mutagenic metabolite of 6-nitrochrysene, has been used in Salmonella typhimurium strains TA100 and TA98 for mutagenicity studies (El-Bayoumy & Hecht, 1984).
Environmental Pollutant Studies : Photoirradiation of 6-ethylchrysene leads to lipid peroxidation, indicating its potential as an environmental pollutant (Chen et al., 2007).
Catalysis in Polymerization : Ethylene oligomerization and homopolymerization studies have used catalysts like 2,6-bis(imino)pyridyl iron(II) and cobalt(II), which transform ethylene into linear and branched homopolymers or β-olefins (Bianchini et al., 2006).
High-Pressure Polymerization : High pressure infrared studies of ethylene have shown a polymerization reaction when compressed above certain pressures, producing polyethylene (Chelazzi et al., 2005).
Free Radical Polymerization : The role of chain transfer agents like 4-X-thiophenols in the free radical polymerization of ethylene has been a subject of research (Furuncuoglu et al., 2010).
Ethylene Glycol Applications : Ethylene glycol, an important chemical intermediate, has applications in energy, plastics, automobiles, and chemicals. It's a compound related to ethylene derivatives like 6-Ethylchrysene (Yue et al., 2012).
properties
IUPAC Name |
6-ethylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181767 | |
Record name | 6-Ethylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylchrysene | |
CAS RN |
2732-58-3 | |
Record name | 6-Ethylchrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethylchrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethylchrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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